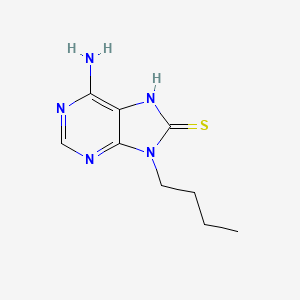

6-amino-9-butyl-9H-purine-8-thiol

Description

Significance of Purine (B94841) Scaffolds in Biological Systems and Drug Discovery

Purines are fundamental heterocyclic aromatic organic compounds, essential for all forms of life. numberanalytics.comwikipedia.org Their core structure, a fused pyrimidine (B1678525) and imidazole (B134444) ring system, is the basis for adenine (B156593) and guanine, two of the four nitrogenous bases that constitute the building blocks of nucleic acids, DNA and RNA. numberanalytics.comnumberanalytics.com This primary role places purines at the heart of genetic information storage and transmission. numberanalytics.com Beyond their role in genetics, purines are crucial for a multitude of cellular functions. wikipedia.orgmdpi.com Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary energy currencies of the cell, fueling countless metabolic reactions. mdpi.com Purine derivatives also act as vital coenzymes, such as NADH, and are integral to cellular signaling pathways, with cyclic AMP (cAMP) and G-protein-coupled receptors (GPCRs) playing key roles in signal transduction. wikipedia.orgmdpi.com The intricate metabolism of purines, involving both de novo synthesis and salvage pathways, is tightly regulated to maintain cellular homeostasis. numberanalytics.commdpi.com

The structural similarity of synthetic purine analogues to their natural counterparts allows them to interact with and modulate biological pathways, leading to their development as potent pharmacological agents. mdpi.commdpi.com By modifying the purine core, medicinal chemists have created a vast library of compounds with diverse therapeutic applications. eurekaselect.combohrium.com These analogues can act as antimetabolites, interfering with the synthesis of nucleic acids, a strategy effectively used in cancer chemotherapy. rsc.orgresearchgate.net For instance, drugs like mercaptopurine and thioguanine have been cornerstones in treating certain types of leukemia for decades. researchgate.netnih.gov Furthermore, purine analogues have been developed as antiviral, anti-inflammatory, and immunosuppressive agents. researchgate.netnih.gov The ability to selectively target enzymes and receptors involved in various disease processes has made the purine scaffold a "privileged" structure in drug discovery, leading to the development of numerous FDA-approved drugs. mdpi.comrsc.org

Overview of Thiopurine Derivatives and Their Therapeutic Potential

The journey of thiopurines in medicine began in the 1950s with the pioneering work of Gertrude Elion and George Hitchings, who rationally designed and synthesized the first thiopurine drugs, including 6-mercaptopurine (B1684380) (6-MP) and thioguanine. nih.govpharmgkb.org Their groundbreaking research, which earned them the Nobel Prize, revolutionized cancer treatment, particularly for childhood leukemia. nih.gov Azathioprine, a prodrug of 6-MP, was later developed and found to be an effective immunosuppressant, expanding the therapeutic applications of thiopurines to autoimmune diseases and organ transplantation. nih.govnih.gov The initial use of thiopurines in treating inflammatory bowel disease (IBD) in the 1960s was based on their success in other autoimmune conditions. wjgnet.comnih.gov Over the years, extensive research has solidified their role in managing IBD, with numerous clinical trials demonstrating their efficacy in inducing and maintaining remission. wjgnet.comnih.gov

Modern research continues to explore the vast potential of thiopurine derivatives. A key focus is on overcoming therapeutic resistance and minimizing adverse effects associated with long-term thiopurine use. mdpi.comfrontiersin.org Pharmacogenomic studies are increasingly important to identify patients at risk for toxicity due to genetic variations in enzymes like thiopurine S-methyltransferase (TPMT). mdpi.comfrontiersin.org The development of novel drug delivery systems aims to improve the bioavailability and target specificity of thiopurines. nih.gov Furthermore, the synthesis of new thiol-containing purine analogues is an active area of investigation. nih.govacs.org Researchers are exploring how different substitutions on the purine ring and the thiol group can lead to compounds with enhanced potency and selectivity for various biological targets, including enzymes and receptors implicated in cancer, viral infections, and inflammatory disorders. mdpi.comrsc.org The introduction of a thiol group can significantly alter the electronic properties and reactivity of the purine molecule, opening up new avenues for drug design. mdpi.comnih.gov

Structural Context of 6-Amino-9-butyl-9H-purine-8-thiol within Purine Chemical Space

This compound belongs to the class of N9-substituted purine derivatives. The core of the molecule is the purine ring system, which is fundamental to many biological processes. rsc.org The presence of an amino group at the C6 position is a feature shared with the natural purine base, adenine. A key modification is the introduction of a thiol group (-SH) at the C8 position, which is a common strategy in medicinal chemistry to create analogues with altered biological activity. mdpi.comrsc.org The butyl group attached to the N9 position of the purine ring enhances the lipophilicity of the molecule, which can influence its absorption, distribution, and metabolism in the body. nih.gov The synthesis of such N9-substituted purines often involves the alkylation of a purine precursor. nih.govhilarispublisher.com The specific combination of the 6-amino, 8-thiol, and 9-butyl substituents defines the unique chemical properties and potential biological activity of this compound, placing it within a specific and well-explored region of the vast chemical space of purine derivatives. ontosight.aibldpharm.com

Properties

IUPAC Name |

6-amino-9-butyl-7H-purine-8-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPKVDZMMKGTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC=NC(=C2NC1=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Action

Interaction with Purine (B94841) Metabolism Pathways

Purine metabolism is a fundamental cellular process that is divided into two main routes: the de novo synthesis pathway and the salvage pathway. hilarispublisher.com Purine analogues often exert their biological effects by interfering with these pathways.

Influence on De Novo Purine Synthesis

Given the structural similarities, it is plausible that 6-amino-9-butyl-9H-purine-8-thiol, or its intracellular metabolites, could exert an inhibitory effect on one or more enzymes within the de novo purine synthesis pathway. However, without specific experimental data, this remains a hypothesis based on the activity of related compounds.

Impact on Salvage Pathways of Purine Bases and Nucleotides

The salvage pathway recycles purine bases from the breakdown of nucleic acids. hilarispublisher.com Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) are key to this process. Purine analogues can act as substrates for these enzymes, leading to the formation of fraudulent nucleotides that can disrupt normal cellular functions. For example, 6-mercaptopurine (B1684380) is a substrate for HGPRT, leading to the formation of thioinosine monophosphate (TIMP), a metabolite that can be incorporated into nucleic acids or inhibit other enzymes.

It is conceivable that this compound could also be recognized by salvage pathway enzymes, leading to its conversion into a corresponding nucleotide analogue. The incorporation of such an analogue into DNA or RNA, or its interaction with other cellular components, could be a potential mechanism of action.

Modulation of Key Enzymes in Purine Catabolism

Purine catabolism involves the breakdown of purine nucleotides into uric acid for excretion. Key enzymes in this pathway include adenosine (B11128) deaminase (ADA) and purine nucleoside phosphorylase (PNP). nih.gov Some purine analogues are known to be inhibitors of these enzymes. For example, the inhibition of ADA can lead to an accumulation of deoxyadenosine, which is toxic to lymphocytes.

The potential for this compound to modulate enzymes of purine catabolism would depend on its specific interactions with the active sites of these enzymes. Research on other purine derivatives has shown that modifications at various positions of the purine ring can lead to potent and selective inhibitors of these enzymes.

Enzyme and Receptor Target Identification and Modulation

The biological activity of purine analogues is often mediated through their interaction with specific enzymes and receptors.

Specific Target Binding Relevant to this compound

While direct target binding studies for this compound are not extensively documented, the purine scaffold is known to interact with a variety of proteins. Purine derivatives often act as mimics of endogenous purines, allowing them to bind to the active or allosteric sites of enzymes and receptors that recognize ATP, GTP, or adenosine.

One of the key target families for purine analogs is the heat shock protein 90 (Hsp90) family of molecular chaperones. Specifically, the endoplasmic reticulum paralog, Grp94 , has been identified as a target for purine-based inhibitors. nih.gov The purine moiety of these inhibitors typically occupies the adenine-binding pocket of Grp94, a site also filled by the adenine ring of ATP. nih.gov The selectivity of these compounds for Grp94 over other Hsp90 isoforms is often achieved by modifications at the C8 position of the purine ring, which can interact with a unique, adjacent hydrophobic pocket in Grp94. nih.gov Given the structure of this compound, with its thiol group at the C8 position, it is conceivable that it or its derivatives could be designed to interact with such specific binding sites.

Another major class of targets for purine derivatives is purinergic receptors . These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.gov Purine analogs can act as either agonists or antagonists at these receptors, thereby influencing a wide range of physiological processes, including neurotransmission, inflammation, and immune responses. ontosight.ai The specific interaction of a purine derivative with a particular receptor subtype is determined by the substitutions on the purine core.

The table below summarizes the binding affinities of some purine derivatives to illustrate the structure-activity relationships within this class of compounds. It is important to note that these are related compounds, and not this compound itself.

| Compound Name | Target | Binding Affinity (IC₅₀/EC₅₀) | Reference |

| 9-benzyl-2-chloro-6-(2-furyl)purine | Mycobacterium tuberculosis H₃₇Rv | MIC = 0.78 µg/mL | nih.gov |

| Purine Derivative 168b | MCF-7 cancer cell line | IC₅₀ = 0.8 ± 0.61 µM | rsc.org |

| Purine Derivative 168b | A549 cancer cell line | IC₅₀ = 1.0 ± 0.3 µM | rsc.org |

| Purine Derivative 168b | HeLa cancer cell line | IC₅₀ = 1.2 ± 0.7 µM | rsc.org |

| Purine Derivative 168b | Panc-1 cancer cell line | IC₅₀ = 0.90 ± 0.71 µM | rsc.org |

Mechanisms Influencing Cellular Signaling Cascades

The binding of purine derivatives to their molecular targets can trigger a cascade of downstream signaling events, ultimately altering cellular function.

Role in Modulating ATP, GTP, AMP, and Cyclic AMP Pathways

Purines are central to cellular energy metabolism and signal transduction. jst.go.jpmdpi.com ATP and GTP are the primary energy carriers for countless biochemical reactions, while AMP and cyclic AMP (cAMP) are critical second messengers in intracellular signaling. jst.go.jp

By interacting with ATP-binding proteins, such as kinases or Hsp90, purine analogs can competitively inhibit the binding of ATP, thereby modulating the activity of these proteins and the signaling pathways they control. For instance, inhibition of Hsp90 can lead to the degradation of a wide range of client proteins, many of which are key components of signaling cascades that drive cell growth and survival.

Furthermore, purine derivatives that interact with purinergic receptors can directly influence intracellular levels of second messengers. For example, activation of certain G-protein coupled purinergic receptors can lead to the stimulation or inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. nih.gov This modulation of cAMP levels can then affect the activity of protein kinase A (PKA) and other downstream effectors, influencing processes such as gene expression, metabolism, and cell proliferation.

The intricate involvement of purines in these fundamental pathways means that synthetic purine analogs have the potential to exert profound effects on cellular signaling.

Ligand Activity and Receptor Interactions

As mentioned, purine derivatives are well-known ligands for purinergic receptors. nih.gov The interaction between a purine analog and a purinergic receptor is highly specific, depending on the chemical nature of the substituents on the purine ring and the subtype of the receptor.

There are two main families of purinergic receptors:

P1 Receptors (Adenosine Receptors): These are G-protein coupled receptors that are further divided into A₁, A₂A, A₂B, and A₃ subtypes. They are activated by adenosine and play roles in processes like sleep regulation, inflammation, and cardiac function.

P2 Receptors: These are activated by ATP and other nucleotides and are subdivided into P2X (ligand-gated ion channels) and P2Y (G-protein coupled receptors) families. They are involved in a vast array of physiological functions, including neurotransmission, muscle contraction, and platelet aggregation.

The N⁹-butyl group and the 8-thiol group of this compound would be critical determinants of its potential interaction with these receptors. For instance, studies on 6-thio-purine analogs have shown that N⁹-substitution can enhance their biological activity. nih.gov The specific nature of the substituent at the N⁹ position can influence the affinity and selectivity of the compound for different receptor subtypes.

While specific data on the receptor interactions of this compound are not available, the general principles of purinergic signaling suggest that it could potentially act as an agonist or antagonist at one or more of these receptor subtypes, thereby modulating their downstream signaling pathways.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substitutions on Biological Activity Profiles

The purine (B94841) scaffold offers multiple positions for substitution, with the groups at the N9, C6, and C8 positions being particularly influential in defining the molecule's interaction with biological targets. researchgate.net The specific combination of a butyl group at N9, an amino group at C6, and a thiol group at C8 in the target compound creates a unique pharmacological profile.

The substitution at the N9 position of the purine ring is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of substituents at this position is often achieved through alkylation with alkyl halides. gu.se In 6-amino-9-butyl-9H-purine-8-thiol, the N9-butyl group is a moderately sized, lipophilic chain. This feature can significantly influence the compound's solubility, its ability to cross cell membranes, and its fit within the binding pockets of target proteins.

The length and nature of the N9-alkyl chain can modulate biological activity. Shorter chains like methyl or ethyl groups may result in different binding affinities compared to the more flexible and lipophilic butyl group. Conversely, larger or more complex aryl groups would drastically alter the steric and electronic profile, potentially targeting different biological macromolecules altogether. gu.se The butyl group often provides a balance between solubility and the lipophilicity required for effective interaction with hydrophobic regions of a protein's active site.

| N9-Substituent | Key Characteristics | Predicted Impact on Activity |

|---|---|---|

| -H | Potential for N9-H tautomerism; more polar | May exhibit different target interactions due to hydrogen bonding potential at N9; altered solubility. |

| -Methyl | Small, less lipophilic | Reduced interaction with larger hydrophobic pockets; may alter binding affinity. |

| -Butyl | Flexible, lipophilic chain | Optimal balance of lipophilicity and size for binding to specific target pockets; enhances membrane permeability. |

| -Phenyl | Large, rigid, aromatic | Introduces potential for π-stacking interactions; may completely change target specificity due to steric bulk. |

The C6-amino group establishes the compound as an adenine (B156593) analogue. This exocyclic amino group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This functionality is often essential for the specific recognition of the purine by enzymes and receptors. Research on related purine analogues has shown that the presence of an amino group at the C6 position can favor specific biological outcomes, such as anti-parasitic activity. researchgate.net This enhancement may be due to improved diffusion or the facilitation of crucial water-mediated hydrogen bonds between the compound and its molecular target. researchgate.net

The C6-amino group is a well-known bioisostere of the C6-hydroxyl group found in hypoxanthine (B114508) or the C6-keto group in guanine. u-tokyo.ac.jp While these groups are of similar size, their electronic properties and hydrogen bonding capabilities are distinct, leading to different biological activities. The C6-amino group, being adjacent to a ring nitrogen, exists predominantly in the amino tautomeric form rather than the imino form, which is crucial for its specific interaction patterns. u-tokyo.ac.jp

| C6-Substituent | Identity | Functional Role | Biological Implication |

|---|---|---|---|

| -NH₂ | Adenine analogue | H-bond donor/acceptor | Crucial for specific target recognition; activity often retained or enhanced. researchgate.net |

| -OH | Hypoxanthine analogue | H-bond donor/acceptor (keto-enol tautomerism) | Leads to different target specificity (e.g., xanthine (B1682287) oxidase vs. adenosine (B11128) deaminase). |

| -Cl | Synthetic precursor | Electrophilic site for substitution | Often used in synthesis; can be a placeholder for introducing other functional groups. nih.gov |

| -H | Purine | Non-interactive | Loss of key hydrogen bonding interaction site; generally leads to reduced activity. |

The C8 position of the purine ring is a site of significant chemical reactivity and is amenable to both electrophilic and nucleophilic substitutions. mdpi.com The thiol (-SH) group at this position makes a multifaceted contribution to the compound's biological profile. It can act as a hydrogen bond donor, a potent nucleophile, and a chelator of metal ions, which is particularly relevant for metalloenzymes. The C8-hydrogen in purine precursors is relatively acidic, allowing for metalation and subsequent functionalization. mdpi.com

Furthermore, the C8-thiol group exists in a tautomeric equilibrium with its C8-thione form (C=S). science.gov This equilibrium can be influenced by the surrounding solvent environment and the electronic nature of the biological target's binding site. The ability to exist in these two forms can be critical for biological activity, as each tautomer presents a different shape and set of hydrogen-bonding possibilities to a receptor. Modifications at this position, such as replacing the thiol with a simple hydrogen or an alkyl group, would eliminate these properties and likely lead to a significant change or loss of a specific biological activity.

| C8-Substituent | Key Properties | Predicted Impact on Activity |

|---|---|---|

| -SH / =S | Thiol-thione tautomerism; H-bond donor; nucleophilic; metal chelation | Confers specific interactions with targets; essential for certain enzymatic inhibitions. science.gov |

| -H | Small, non-polar | Loss of key interactions; likely results in significantly reduced or different activity. |

| -Br | Electronegative, leaving group | Alters electronic profile; often used as a synthetic handle for further modification. |

| -CH₃ | Small, hydrophobic | Provides steric bulk, fills small hydrophobic pockets, but lacks the electronic features of the thiol group. |

Analysis of Aromaticity and Tautomerism Effects on Biological Recognition

The biological recognition of this compound is profoundly affected by the subtle interplay of aromaticity and tautomerism within its heterocyclic structure. Purine itself is a heterocyclic aromatic system composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. rsc.org This aromaticity contributes to the planarity and stability of the core scaffold.

Two critical tautomeric equilibria are at play:

Purine Ring Tautomerism : This concerns the position of the hydrogen atom on the imidazole ring, primarily an equilibrium between the N7–H and N9–H forms. For most purine derivatives, the N9–H tautomer is generally more stable and, therefore, more populated. rsc.orgresearchgate.net The presence of substituents, particularly at the C6 position, can significantly influence the ratio of these tautomers. researchgate.net Since the target compound is alkylated at the N9 position, this equilibrium is fixed, which locks the molecule into a specific recognition pattern.

Thiol-Thione Tautomerism : The C8-thiol group exists in equilibrium with its C8-thione tautomer (8-mercapto vs. 8-thioxo). science.gov This is an intramolecular proton transfer between the sulfur and the N7 nitrogen. The dominant tautomer can depend on factors like solvent polarity and the solid-state crystalline form. Each tautomer has a distinct geometric and electronic profile. The thiol form presents an exocyclic S-H group, while the thione form has a C=S double bond and an N7-H group. This difference dictates the hydrogen bond donor/acceptor pattern and is thus critical for how the molecule is recognized and oriented within a biological target's binding site. science.govresearchgate.net

Regioselectivity of Substituent Introduction and its Biological Implications

The synthesis of a specifically substituted purine like this compound is a challenge of regioselectivity. The final biological activity is critically dependent on placing the correct substituents at the intended positions.

During synthesis, the alkylation of a purine precursor can lead to a mixture of N9 and N7 isomers, and sometimes N3 isomers. researchgate.netnih.gov While the N9-substituted product is often favored, reaction conditions must be carefully controlled to maximize its yield and allow for separation from other regioisomers. nih.gov The choice of an N9-alkylating agent and base is crucial for directing the substitution. gu.se For instance, the Mitsunobu reaction is known to have high selectivity for the N9 position under mild conditions. gu.se

The biological implications of this regioselectivity are profound. An N7-butyl isomer of the target compound, for example, would have a different three-dimensional shape and present its hydrogen-bonding groups (the C6-amino and the tautomeric proton) at different angles compared to the N9-butyl isomer. This would lead to a completely different binding mode with its target, likely resulting in significantly lower potency or even a different activity profile altogether. Therefore, synthetic strategies that ensure regiochemical purity are paramount for producing a compound with consistent and predictable biological effects. researchgate.net

Development of SAR Models for Predictive Design

The qualitative SAR data derived from modifying the N9, C6, and C8 positions can be leveraged to create sophisticated, predictive models for the rational design of new analogues. Quantitative Structure-Activity Relationship (QSAR) studies aim to mathematically correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

For purine derivatives, 3D-QSAR models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven to be powerful tools. acs.org To build such a model, a series of analogues of this compound would be synthesized and their biological activities measured. These molecules are then computationally aligned, and various molecular fields (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) are calculated.

The resulting 3D-QSAR model generates contour maps that visualize regions where specific properties are predicted to enhance or diminish biological activity. researchgate.net For example, a map might show a green contour in a region near the N9-butyl group, indicating that increased steric bulk in that area is favorable for activity, guiding the synthesis of analogues with larger N9-substituents. Studies on other substituted purines have shown that steric properties can sometimes have a greater contribution to activity than electronic properties. researchgate.net These predictive models allow medicinal chemists to move beyond trial-and-error synthesis and focus efforts on designing and creating compounds with a higher probability of success, saving time and resources. wgtn.ac.nzacs.org

Biological Activity and Research Applications in Vitro Focus

In Vitro Antimicrobial Research

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. Purine (B94841) analogs, including 6-amino-9-butyl-9H-purine-8-thiol and its derivatives, have been explored for their potential to combat various microbial pathogens. rsc.orgresearchgate.net

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. hilarispublisher.com For instance, certain 9-alkyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have shown potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The mechanism of action for some purine analogs is believed to involve the inhibition of essential enzymes in bacterial metabolic pathways, thereby halting their growth and proliferation. hilarispublisher.com The structural features of these compounds, particularly the substitutions at various positions of the purine ring, play a crucial role in their antibacterial efficacy. researchgate.net

Table 1: Antibacterial Activity of Selected Purine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 9-alkyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Potent activity | researchgate.net |

| 6-mercapto purine derivatives | General bacterial cells | Growth inhibition | hilarispublisher.com |

| 9-cyclopentyl-6-[(4-chlorobenzyl)amino]-9H-purine | Methicillin-resistant S. aureus (MRSA) | Comparable to ciprofloxacin | researchgate.net |

Beyond bacteria, certain purine derivatives have also exhibited promising antifungal activity. researchgate.net For example, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine has shown excellent activity against Candida albicans, a common fungal pathogen. researchgate.net A key target for some of these antifungal purine analogs is the enzyme dihydrofolate reductase (DHFR). researchgate.netresearchgate.net DHFR is essential for the synthesis of nucleic acids, and its inhibition can effectively halt fungal growth. researchgate.netmdpi.com In silico docking studies have suggested that these compounds can bind to the active site of fungal DHFR, preventing its normal function. researchgate.net

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective treatments. nih.gov Research has shown that certain 6-oxo and 6-thio purine analogs possess moderate to good inhibitory activity against M. tuberculosis. nih.gov Notably, substitution at the N9-position of the purine ring appears to enhance this antimycobacterial activity. nih.gov For instance, some 9-alkyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives have demonstrated significant antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. researchgate.net While the precise targets are still under investigation for many of these compounds, their ability to inhibit the growth of this resilient pathogen highlights their therapeutic potential. nih.govnih.gov

In Vitro Anticancer Research

The structural resemblance of purine analogs to endogenous purines makes them prime candidates for anticancer drug development, as they can interfere with the rapid proliferation of cancer cells. nih.govnih.gov

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various human cancer cell lines. nih.govresearchgate.net Studies have consistently demonstrated the ability of these compounds to inhibit the growth of liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.govnih.gov For example, certain 6,9-disubstituted purine analogs have shown promising cytotoxic activities with IC50 values in the low micromolar to nanomolar range against these cell lines. researchgate.net The specific substitutions on the purine scaffold have been shown to significantly influence the potency of these compounds. nih.govnih.gov

Table 2: Cytotoxic Activity of Selected Purine Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) | Huh7 | 5.4 | researchgate.net |

| N6-(4-trifluoromethylphenyl)piperazine analog (27) | Huh7 | 1 | nih.gov |

| N6-(4-trifluoromethylphenyl)piperazine analog (27) | HCT116 | <4 | nih.gov |

| N6-(4-trifluoromethylphenyl)piperazine analog (27) | MCF7 | <4 | nih.gov |

| 4-methylphenyl substituted piperazine (B1678402) analog (6) | Huh7 | 14.2 | nih.gov |

The cytotoxic effects of these purine analogs are often mediated through the induction of programmed cell death pathways, such as apoptosis and senescence. researchgate.net Apoptosis, or "cellular suicide," is a highly regulated process that eliminates damaged or unwanted cells. mdpi.com Evidence suggests that some purine derivatives can trigger apoptosis in cancer cells, leading to their demise. mdpi.com Another mechanism of cell death induction is senescence, a state of irreversible growth arrest. researchgate.net For instance, one particularly potent purine derivative was found to induce cytotoxicity through senescence-associated cell death. researchgate.net These findings indicate that the anticancer activity of these compounds is not merely due to non-specific toxicity but rather through the activation of specific cellular pathways that control cell fate.

Cell Cycle Arrest Analysis

Specific studies detailing the analysis of cell cycle arrest induced by this compound are not available in the reviewed scientific literature.

However, research on structurally related purine derivatives indicates that this class of compounds can influence the cell cycle. For instance, certain 9-substituted-6-morpholino-9H-purine derivatives have been observed to induce cell cycle arrest. researchgate.net One such compound, 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, was found to cause G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net Similarly, other 6-amino purine derivatives have been shown to cause an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. researchgate.net Another example, a selenonucleoside known as 4′-selenofuranosyl-2,6-dichloropurine, was found to induce G2/M cell cycle arrest by down-regulating Skp2 expression in prostate cancer cells. mdpi.com These findings suggest a potential mechanism for the anticancer activity of some purine analogs, though direct evidence for this compound is lacking.

Inhibition of Specific Oncogenic Pathways (e.g., EGFR, HER2)

There is no specific data available from in vitro assays on the inhibitory activity of this compound against specific oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2).

The purine scaffold is, however, a common feature in the design of kinase inhibitors, including those targeting oncogenic pathways. researchgate.net Research has been conducted on other purine derivatives for their potential to inhibit EGFR and HER2. For example, a series of novel 6,7-disubstituted-7H-purine analogs were synthesized and evaluated as dual inhibitors of EGFR and HER2 kinases. researchgate.net Furthermore, certain purine-scaffold ligands have been noted for their toxicity towards cancer cells that overexpress HER2 and EGFR. nih.gov A class of N-phenyl-9H-purine-2,8-diamine derivatives has also been optimized as reversible kinase inhibitors that target both activating and resistance mutations in EGFR. acs.org These examples underscore the potential of the purine core structure in targeting these specific oncogenic pathways, but direct experimental evidence for this compound is absent.

In Vitro Antiviral Research

Comprehensive in vitro studies evaluating the antiviral research applications of this compound are not found in the current body of scientific literature. Purine derivatives, as a class, are widely recognized for their potential as antiviral agents. rsc.org

Activity against Specific Viruses (e.g., Varicella Zoster Virus)

Specific data on the in vitro activity of this compound against the Varicella Zoster Virus (VZV) or other viruses is not documented.

However, the antiviral potential of other purine analogs against VZV is well-established. Certain purine arabinonucleosides with substitutions at the 2- and 6-positions of the purine ring have demonstrated potent activity against VZV. google.com For instance, 9-B-D-arabinofuranosyl-2-amino-6-methoxy-9H-purine has been disclosed as an inhibitor of VZV. google.com Similarly, various isonucleoside analogs based on a purine core have shown activity against several herpesviruses, including VZV. nih.gov The evaluation of a range of purine analogs revealed that several compounds possessed significant activity against human cytomegalovirus (HCMV), a related herpesvirus. ebm-journal.org

Mechanistic Studies on Viral Replication Inhibition

There are no published mechanistic studies elucidating how this compound might inhibit viral replication. The general mechanism for many antiviral nucleoside analogs involves their conversion into triphosphate forms within the cell, which then compete with natural nucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation often leads to the termination of the chain, thereby halting viral replication.

In Vitro Anti-inflammatory Activity

Specific experimental data on the in vitro anti-inflammatory activity of this compound could not be located in the reviewed scientific literature. The purine scaffold is a recurring motif in compounds investigated for anti-inflammatory properties. rsc.orgresearchgate.net

Modulation of Pro-inflammatory Cytokine Secretion

There is no specific research documenting the modulation of pro-inflammatory cytokine secretion by this compound.

Studies on other, unrelated purine-based compounds have shown effects on cytokine production. For example, a series of gold(I) complexes incorporating hypoxanthine-derived ligands were evaluated for their ability to modulate the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in a macrophage-like cell model. plos.org Several of these gold(I)-purine complexes significantly decreased the lipopolysaccharide-induced secretion of both TNF-α and IL-1β, demonstrating potent anti-inflammatory effects. plos.org These findings highlight a potential mechanism for anti-inflammatory action within the broader class of purine derivatives, but this cannot be directly extrapolated to this compound without specific experimental validation.

Identification of Inflammatory Targets

Research into the anti-inflammatory properties of purine analogs has revealed that modifications at various positions on the purine ring can lead to significant changes in activity. While direct and extensive studies on the specific inflammatory targets of this compound are not widely published, the broader class of 8-mercaptoadenine derivatives has shown potential as modulators of the immune system.

For instance, studies on related 8-mercaptoadenine compounds have demonstrated their capacity to induce interferon (IFN) production. nih.gov Interferons are a group of signaling proteins made and released by host cells in response to the presence of several pathogens, such as viruses, bacteria, parasites, and also tumor cells. While this research did not specifically use the 9-butyl substituted version, it highlights a potential mechanism by which this compound could exert immunomodulatory effects. The thiol group at the 8-position appears to be a critical feature for this activity. nih.gov

Advanced Analytical and Characterization Techniques in Mechanistic Studies

Chromatographic Techniques for Separation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable analytical technique for identifying and quantifying metabolites of xenobiotic compounds, including 6-amino-9-butyl-9H-purine-8-thiol, in complex biological matrices. nih.govnih.gov This method offers high sensitivity and specificity, making it the preferred choice for studying the metabolic fate of purine (B94841) and pyrimidine-related molecules. nih.gov The analysis of thiol-containing compounds like this compound requires specific sample preparation to ensure the stability of the reactive thiol group. nih.govmdpi.com

The typical workflow for metabolite analysis of this compound via LC-MS/MS begins with sample preparation. To prevent the auto-oxidation of the thiol group to its corresponding disulfide, a derivatization step is often incorporated. mdpi.com Reagents such as N-ethylmaleimide (NEM) are used to react with the free thiol, forming a stable adduct that can be readily analyzed. nih.govmdpi.com This stabilization is crucial for accurate quantification of the parent compound and its metabolites in biological samples like plasma, urine, or cell lysates. nih.gov

Following sample preparation, the extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system for separation. nih.govnih.gov Chromatographic separation is typically achieved on a reverse-phase column. nih.gov A gradient elution using a binary solvent system, for instance, water with formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B), allows for the separation of the parent compound from its more polar metabolites. nih.gov

The eluent from the LC system is then introduced into a tandem mass spectrometer, usually a triple quadrupole instrument. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the parent compound and its expected metabolites. This targeted approach provides excellent sensitivity and selectivity, minimizing interference from the complex biological matrix. nih.govmdpi.com The use of multiple isotopically labeled internal standards can further improve the reliability and accuracy of quantification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Thiol-Containing Purine Analysis

| Parameter | Specification | Source |

| LC System | Waters Acquity I-Class UPLC | nih.gov |

| Column | 1.6 µm, 100 x 2.1 mm reverse-phase | nih.gov |

| Mobile Phase A | Water with 0.15% formic acid and 5 mM ammonium formate | nih.gov |

| Mobile Phase B | 95% acetonitrile with 0.15% formic acid and 5 mM ammonium formate | nih.gov |

| Gradient | A time-programmed gradient from high aqueous to high organic | nih.gov |

| Derivatization Agent | N-ethylmaleimide (NEM) to stabilize free thiols | nih.govmdpi.com |

| MS System | Triple Quadrupole Mass Spectrometer | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | mdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

X-Ray Crystallography for Molecular Confirmation and Binding Site Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule, providing unequivocal confirmation of its chemical identity and stereochemistry. For purine derivatives like this compound, this method can be used to analyze the precise spatial arrangement of atoms, bond lengths, and bond angles. Furthermore, when the compound is co-crystallized with a biological target such as an enzyme, X-ray crystallography can reveal the specific interactions within the binding site, guiding structure-activity relationship (SAR) studies. nih.govnih.gov

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov The intensities and positions of these spots are processed to generate an electron density map of the molecule. From this map, a detailed 3D model of the molecular structure is built and refined. nih.gov

In the context of drug design, co-crystallizing a purine-based inhibitor with its target protein is particularly insightful. For example, studies on similar purine-scaffold inhibitors binding to heat shock protein 90 (Hsp90) or purine nucleoside phosphorylase (PNP) have utilized X-ray crystallography to elucidate the binding mode. nih.govnih.gov These studies show how the purine core fits into the active site and which specific amino acid residues it interacts with through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov For this compound, crystallographic analysis could reveal how the 6-amino group, the 8-thiol group, and the N9-butyl chain orient themselves within a target's binding pocket to achieve affinity and selectivity. nih.gov This structural information is invaluable for optimizing lead compounds to enhance their potency and specificity. nih.gov

Table 2: Representative X-ray Crystallographic Data for a Purine-Based Inhibitor Complex

| Parameter | Value | Source |

| PDB Code | Example: 3UDV (HPPK:HP-18 complex) | nih.gov |

| Resolution (Å) | 1.88 | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Unit Cell Dimensions (Å) | a=50.1, b=65.2, c=75.3 | nih.gov |

| R-work / R-free | 0.18 / 0.22 | nih.gov |

| Data Collection Source | Synchrotron Beamline | nih.gov |

| Key Interactions | Hydrogen bonds, hydrophobic contacts with active site residues | nih.gov |

Thermoanalytical Techniques for Thermal Stability and Decomposition Studies

Thermoanalytical techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the physicochemical properties of pharmaceutical compounds, including this compound. google.comresearchgate.net These methods provide information on thermal stability, melting point, purity, polymorphism, and decomposition kinetics under controlled temperature programs. scribd.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. google.com For a crystalline compound like this compound, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The temperature of this peak is a key indicator of the compound's identity and purity, with impurities typically causing a broadening and depression of the melting point. scribd.com DSC can also be used to study polymorphism, the ability of a compound to exist in multiple crystalline forms, as different polymorphs will exhibit distinct melting points and thermal behaviors. scribd.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. google.com A TGA curve provides a quantitative measure of the compound's thermal stability and decomposition profile. researchgate.net When heated, this compound will remain stable up to a certain temperature, after which a loss of mass will be observed, indicating decomposition. The TGA thermogram reveals the temperature at which decomposition begins and the number of decomposition steps involved. researchgate.net This information is critical for determining appropriate storage and handling conditions for the compound. The kinetic parameters of decomposition, such as activation energy, can also be calculated from TGA data. researchgate.net

Table 3: Hypothetical Thermoanalytical Data for this compound

| Technique | Observation | Temperature (°C) | Interpretation | Source |

| DSC | Sharp Endotherm | ~230-232 | Melting Point (with decomposition) | unife.it |

| TGA | Onset of Mass Loss | > 235 | Initiation of Thermal Decomposition | google.comresearchgate.net |

| TGA | Significant Mass Loss Step 1 | 235-350 | Decomposition of butyl chain and purine ring fragmentation | researchgate.net |

| TGA | Final Residue | > 600 | Residual char | researchgate.net |

Q & A

Q. What scale-up challenges arise in transitioning from lab-scale synthesis to pilot production?

- Methodological Answer : Address particle aggregation (’s RDF2050107) via milling or spray drying. Implement process control systems (RDF2050108) for reproducibility, such as PAT (Process Analytical Technology) monitoring reaction intermediates . Optimize solvent recovery and waste management using life-cycle assessment (LCA) frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.